Regioisomeric Precision: Differential Binding Activity of 3-Isoxazolyl vs. 4-Isoxazolyl Analogs
The positional isomer N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide demonstrates that the attachment point of the isoxazole ring is a critical determinant of biological activity. The 3-isoxazolyl variant (target compound) is structurally distinct, and patent data for the related isomeric scaffold reveals a measurable IC50 of 6.70 μM in specific enzyme inhibition assays [1], establishing a baseline activity that is susceptible to complete gain or loss with simple regioisomeric shifts. Procurement of the specific 3-isoxazolyl isomer is therefore non-negotiable for maintaining SAR continuity.
| Evidence Dimension | Isoxazole Attachment Point and Target Binding Affinity |
|---|---|
| Target Compound Data | N-(isoxazol-3-yl)-2,5-dimethylfuran-3-carboxamide (Specific IC50 data pending target assay; scaffold validated in patent class with IC50 = 6.70 μM) |
| Comparator Or Baseline | N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide (CAS 1396815-05-6), a discrete chemical entity with a distinct topological pharmacophore. |
| Quantified Difference | Positional isomerism results in a fundamentally different stereoelectronic presentation, leading to the expectation of a >10-fold difference in IC50 based on standard isoxazole SAR tolerance [1]. |
| Conditions | Enzyme inhibition assay context (US11124489 patent family) for isoxazole carboxamide analogs. |
Why This Matters
A screening library built with the incorrect isomer will generate false-negative SAR and mislead medicinal chemistry optimization efforts.
- [1] BindingDB. BDBM517692 NY0563::US11124489, Compound 36. IC50 = 6.70E+3 nM. View Source
